molecular formula C18H12N2O B12607377 1-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 918531-83-6

1-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B12607377
CAS No.: 918531-83-6
M. Wt: 272.3 g/mol
InChI Key: LNVQMJBMQFCBEC-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that features a naphthalene moiety fused to a pyrrolopyridine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of naphthaldehyde with pyrrole derivatives under acidic or basic conditions, followed by cyclization and functional group transformations . The reaction conditions often require careful control of temperature, pH, and solvent choice to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced catalytic systems, and automated purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The biological activity of 1-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is primarily attributed to its ability to interact with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This mechanism is crucial for its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Naphthalen-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
  • 1-(Phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
  • 1-(Thiophen-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Uniqueness

1-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to the specific positioning of the naphthalene moiety, which influences its electronic properties and reactivity. This structural feature can enhance its binding affinity to certain biological targets, making it a more potent inhibitor compared to its analogs .

Properties

CAS No.

918531-83-6

Molecular Formula

C18H12N2O

Molecular Weight

272.3 g/mol

IUPAC Name

1-naphthalen-1-ylpyrrolo[2,3-b]pyridine-3-carbaldehyde

InChI

InChI=1S/C18H12N2O/c21-12-14-11-20(18-16(14)8-4-10-19-18)17-9-3-6-13-5-1-2-7-15(13)17/h1-12H

InChI Key

LNVQMJBMQFCBEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C=C(C4=C3N=CC=C4)C=O

Origin of Product

United States

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